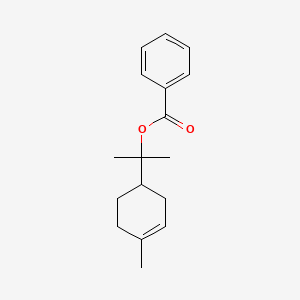

p-Menth-1-en-8-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-Menth-1-en-8-yl benzoate: is a chemical compound known for its aromatic properties. It is commonly used in the fragrance and flavor industries due to its pleasant scent. The compound is also known by its IUPAC name, 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Menth-1-en-8-yl benzoate typically involves the esterification of p-Menth-1-en-8-ol with benzoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: : p-Menth-1-en-8-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Major Products Formed: : The major products formed from these reactions include p-Menth-1-en-8-ol, benzoic acid, and various substituted esters .

Scientific Research Applications

Chemistry: : p-Menth-1-en-8-yl benzoate is used as a starting material in the synthesis of various organic compounds. It serves as an intermediate in the production of fragrances and flavors .

Biology and Medicine: : The compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the formulation of certain pharmaceuticals due to its pleasant aroma and potential therapeutic effects .

Industry: : In the industrial sector, this compound is used in the manufacture of perfumes, cosmetics, and food flavorings. Its stability and pleasant scent make it a valuable ingredient in these products .

Mechanism of Action

The mechanism of action of p-Menth-1-en-8-yl benzoate involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. The compound may also exert antimicrobial effects by disrupting microbial cell membranes. The exact molecular targets and pathways involved in these actions are still under investigation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include p-Menth-1-en-8-ol , p-Menth-1-en-8-al , and p-Menth-1-en-8-oic acid . These compounds share a similar p-Menthane skeleton but differ in their functional groups .

Uniqueness: : p-Menth-1-en-8-yl benzoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, aldehyde, and acid counterparts. This uniqueness makes it particularly valuable in the fragrance and flavor industries .

Biological Activity

p-Menth-1-en-8-yl benzoate is a compound belonging to the class of organic compounds known as menthane monoterpenoids, which are derived from the menthane backbone. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Chemical Formula : C₁₇H₂₂O₂

- Molecular Weight : 270.36 g/mol

- CAS Number : Not specified

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Salmonella typhimurium | 16 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing inflammation in models such as carrageenan-induced paw edema in rats. The compound appears to inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential.

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of this compound, rats treated with the compound showed a significant reduction in paw swelling compared to control groups. The results suggest that the compound may be beneficial in treating inflammatory conditions.

Analgesic Properties

The analgesic effects of this compound have also been explored. Animal models indicate that it can effectively reduce pain responses in various pain-inducing scenarios, such as formalin-induced pain tests.

Table 2: Analgesic Activity in Animal Models

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. Its antimicrobial action may involve membrane disruption, while its anti-inflammatory and analgesic effects could stem from the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide production.

Safety and Toxicity

Although this compound shows promising biological activities, safety assessments are crucial. Current data suggest that it has a low toxicity profile when used at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing p-Menth-1-en-8-yl benzoate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of p-Menth-1-en-8-ol with benzoyl chloride in the presence of a base catalyst (e.g., pyridine) under anhydrous conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate mobile phase. Purification is achieved through vacuum distillation or column chromatography. Confirm the product using GC-MS (retention time and fragmentation patterns) and FTIR (C=O ester peak ~1720 cm⁻¹) .

Q. What analytical techniques are essential for confirming the purity of this compound?

- Methodological Answer : A combination of chromatographic and spectroscopic methods is required:

- HPLC/UHPLC : Use a C18 column with UV detection at ~254 nm to assess purity and quantify impurities.

- NMR Spectroscopy : Analyze 1H and 13C spectra to confirm structural integrity (e.g., aromatic protons at δ 7.2–8.0 ppm for the benzoyl group).

- Elemental Analysis : Verify stoichiometric composition (C, H, O) within ±0.3% theoretical values .

Q. How should researchers design a stability study for this compound under varying environmental conditions?

- Methodological Answer : Employ a factorial design to test stability under:

- Temperature : 4°C, 25°C, 40°C (accelerated conditions).

- Humidity : 30% RH (controlled) vs. 75% RH (stress).

- Light Exposure : UV/Vis light vs. dark storage.

Samples are analyzed at intervals (0, 1, 3, 6 months) using HPLC for degradation product quantification. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing this compound derivatives?

- Methodological Answer : Conflicting spectral data often arise from stereochemical variations or isotopic impurities. Strategies include:

- X-ray Crystallography : Use SHELXL (via SHELX suite) for crystal structure refinement to resolve stereochemical ambiguities .

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., m/z 272.1782 for C₁₈H₂₄O₂).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .

Q. What strategies are recommended for investigating the metabolic pathways of this compound in microbial communities?

- Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS to track benzoate degradation intermediates (e.g., hippuric acid) in microbial cultures.

- 16S rRNA Sequencing : Correlate microbial taxa (e.g., Pseudomonas spp.) with metabolite turnover rates.

- Isotopic Labeling : Apply 13C-labeled this compound to trace carbon flow in metabolic networks .

Q. How can conflicting results from in vitro vs. in vivo studies on the biological activity of this compound be systematically analyzed?

- Methodological Answer :

- Meta-Analysis Framework : Apply PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and adjust for confounding variables (e.g., bioavailability differences).

- Mechanistic Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile in vitro IC₅₀ values with in vivo efficacy thresholds .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Probit Analysis : Fit sigmoidal curves to mortality/response data (log-transformed doses).

- ANOVA with Post Hoc Tests : Compare means across dose groups (Tukey’s HSD for multiple comparisons).

- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for safe exposure thresholds .

Q. How should researchers address reproducibility challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to isolate enantiomers.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to reference standards.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice specificity .

Properties

CAS No. |

71648-34-5 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate |

InChI |

InChI=1S/C17H22O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-12H2,1-3H3 |

InChI Key |

SNCWRHHQNIWULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.